Methyl 3-(decylamino)-2-cyanoacrylate
Description
Methyl 3-(decylamino)-2-cyanoacrylate is a cyanoacrylate ester derivative characterized by a decylamino (-NH-C₁₀H₂₁) substituent at the β-position of the acrylate backbone. This structural feature distinguishes it from simpler cyanoacrylates, such as methyl 2-cyanoacrylate (commonly known as "Super Glue," CAS 137-05-3), which lacks the aminoalkyl side chain .
Cyanoacrylates are renowned for their rapid polymerization upon exposure to moisture, forming strong adhesive bonds. However, the introduction of bulky or functionalized substituents (e.g., nitro groups, aromatic rings, or aminoalkyl chains) modifies their reactivity and application scope. This compound may find niche applications in specialized adhesives, controlled-release drug delivery systems, or surface coatings, leveraging its hydrophobic side chain for tailored performance .
Properties
CAS No. |
89268-86-0 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[decyl(methyl)amino]prop-2-enoate |
InChI |
InChI=1S/C16H28N2O2/c1-4-5-6-7-8-9-10-11-12-18(2)14-15(13-17)16(19)20-3/h14H,4-12H2,1-3H3/b15-14+ |
InChI Key |
HJXKGGZLFKAAIV-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCN(C)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCN(C)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and functional implications among methyl 3-(decylamino)-2-cyanoacrylate and related compounds:
Key Observations:
Substituent Effects on Reactivity: Methyl 2-cyanoacrylate polymerizes almost instantaneously due to minimal steric hindrance . In contrast, the decylamino group in this compound likely slows polymerization, enabling controlled curing—a desirable trait for medical adhesives . Nitroaromatic derivatives (e.g., the benzodioxole analog in ) exhibit heightened reactivity, making them unsuitable for adhesives but valuable in energetic materials.
The decylamino variant may similarly interact with biological membranes but with enhanced lipid solubility. Chloro- and methoxy-substituted derivatives (e.g., ) are utilized in optoelectronics, suggesting that this compound could serve in hydrophobic coatings or drug encapsulation.
Safety and Handling: Methyl 2-cyanoacrylate poses acute hazards (skin irritation, respiratory sensitization) due to its volatility and rapid polymerization . The decylamino derivative’s larger molecular weight and reduced volatility may lower inhalation risks but necessitate precautions against dermal exposure .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-(decylamino)-2-cyanoacrylate?
Methodological Answer:
The synthesis typically involves a nucleophilic addition-elimination reaction. A base (e.g., sodium ethoxide) catalyzes the reaction between cyanoacetate derivatives and alkylamines. For example, ethyl cyanoacrylate analogs are synthesized by reacting cyanoacetate with substituted amines under reflux in aprotic solvents (e.g., ethanol or THF) . Key parameters include:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Catalyst: Alkaline conditions (pH 9–11) to deprotonate the amine and activate the cyanoacetate.
- Purification: Column chromatography or recrystallization to isolate the product from unreacted decylamine or polymerization byproducts.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the decylamino group (δ ~1.2–1.6 ppm for methylene protons) and the cyanoacrylate backbone (C≡N peak at ~110–120 ppm in C NMR) .
- IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm) and ester C=O (~1700 cm) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state reactivity (e.g., crystal packing in analogs like ethyl 3-aryl-2-cyanoacrylates) .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Moisture Control: Store in anhydrous conditions (desiccators with silica gel) to avoid hydrolysis or polymerization. Even trace water accelerates degradation .
- Temperature: Keep below 4°C in amber glass vials to reduce thermal- or light-induced reactions.
- Stabilizers: Add radical inhibitors (e.g., hydroquinone) at 0.1–1% w/w to suppress polymerization .
Advanced: How do substituents on the cyanoacrylate backbone influence reactivity?
Methodological Answer:
Substituents alter electronic and steric effects:
- Electron-Withdrawing Groups (e.g., -CN): Increase electrophilicity, accelerating nucleophilic attacks (e.g., in polymerization). Compare reactivity of methyl 2-cyanoacrylate (fast polymerization) vs. ethyl 3-(methoxyphenyl) analogs (slower due to electron-donating methoxy groups) .
- Bulkier Groups (e.g., decylamino): Steric hindrance reduces reaction rates with large nucleophiles (e.g., proteins), as seen in ethyl 3-(aryl)-2-cyanoacrylates .
Advanced: What mechanisms underlie its biological activity in cell-based assays?
Methodological Answer:
- Covalent Binding: The α,β-unsaturated ester reacts with thiols (e.g., glutathione) or amines in proteins, disrupting enzymatic activity .
- Cytotoxicity: Polymeric degradation products (e.g., formaldehyde) inhibit cell proliferation. For example, poly(methyl 2-cyanoacrylate) microspheres show dose-dependent inhibition of 3T3 fibroblast growth .
- Structure-Activity: Longer alkyl chains (e.g., decylamino) may enhance membrane permeability but reduce aqueous solubility, complicating bioactivity assays .
Advanced: How can computational modeling predict its physicochemical properties?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity and nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess bioavailability. For analogs like ethyl 3-(benzodioxolyl)-2-cyanoacrylate, MD reveals preferential binding to hydrophobic domains .
- QSAR Models: Relate substituent properties (e.g., logP, molar refractivity) to biological activity using PubChem data .
Advanced: How to resolve contradictions in reported cytotoxicity data?
Methodological Answer:
- Polymerization Variability: Cytotoxicity depends on polymer molecular weight (MW). High-MW poly(methyl 2-cyanoacrylate) degrades slower, reducing formaldehyde release and toxicity compared to low-MW analogs .
- Assay Conditions: Viability assays (e.g., MTT vs. ATP luminescence) yield differing sensitivities. Standardize protocols using ISO 10993-5 guidelines .
Advanced: What methods detect this compound in biological systems?
Methodological Answer:
- Fluorescent Probes: Design probes with a cyanoacrylate-responsive unit (e.g., methyl 3-(carbonylphenyl)-2-cyanoacrylate in DCI-H2S). HS-induced cyclization releases a fluorophore (λem = 674 nm), enabling real-time tracking .
- LC-MS/MS: Quantify using MRM transitions for m/z [M+H] with collision-induced dissociation. Validate with deuterated internal standards .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, splash goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators if ventilation is inadequate .
- Spill Management: Neutralize with dry sand or vermiculite; avoid water to prevent polymerization .
- Allergy Screening: Conduct patch tests for sensitization potential, as methyl 2-cyanoacrylate analogs are known allergens .
Advanced: How does environmental degradation impact ecotoxicity assessments?
Methodological Answer:
- Hydrolysis: Forms cyanoacetic acid and decylamine, which are biodegradable but may transiently increase BOD in aquatic systems .
- Photolysis: UV exposure generates nitrogen oxides (NO) and carbonyl compounds, requiring GC-MS analysis of degradation products .
- Soil Adsorption: High logP (~4.5) suggests strong soil binding, necessitating leaching studies using OECD Guideline 121 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
